molecular formula C18H21N5O2 B258496 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B258496
M. Wt: 339.4 g/mol
InChI Key: BKJYWBCBMXQAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as A-77636, is a potent and selective agonist of the dopamine D1 receptor. This molecule has shown promising results in preclinical studies as a potential treatment for various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition. By activating this receptor, 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can increase the release of dopamine in certain regions of the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to increase the release of dopamine in the striatum, a brain region involved in motor function and reward. This leads to improvements in motor function and a reduction in drug-seeking behavior. Additionally, 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to improve cognitive function in animal models of schizophrenia, possibly through its effects on the prefrontal cortex.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise investigation of the receptor's role in various physiological processes. However, one limitation is that 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione's effects may be influenced by other neurotransmitter systems, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further investigation into the mechanisms underlying 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione's effects on cognitive function could lead to the development of new treatments for cognitive deficits in various disorders. Finally, the development of more selective agonists of the dopamine D1 receptor could lead to the discovery of even more effective treatments for these disorders.

Synthesis Methods

The synthesis of 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the reaction of 2,6-diaminopurine with allyl isocyanate, followed by N-alkylation with 2-phenylethyl bromide. The resulting intermediate is then cyclized to form the final product.

Scientific Research Applications

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated. For example, studies have shown that 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in animal models of addiction, and improve cognitive function in animal models of schizophrenia.

properties

Product Name

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

1,3-dimethyl-7-(2-phenylethyl)-8-(prop-2-enylamino)purine-2,6-dione

InChI

InChI=1S/C18H21N5O2/c1-4-11-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,19,20)

InChI Key

BKJYWBCBMXQAAQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CCC3=CC=CC=C3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.